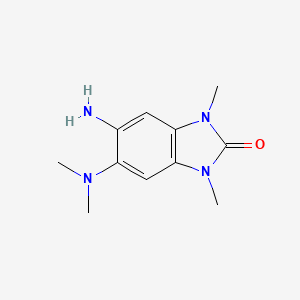

5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

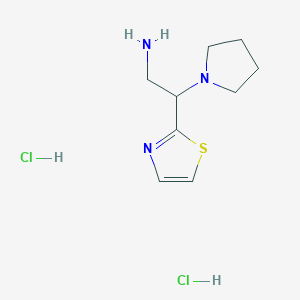

This compound, also known as 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate, has a molecular weight of 311.21 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4O.2ClH.H2O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4;;;/h5-6H,12H2,1-4H3;2*1H;1H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 311.21 .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

A study by Karale, Rindhe, & Rode (2015) explored the synthesis of benzimidazolone derivatives, including compounds similar to 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one. These compounds exhibited significant antibacterial, antituberculosis, and antifungal activities against various microorganisms.

Semiconductor Research

The reactivity of 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, a related compound, in semiconductor research was studied by Jhulki et al. (2021). This compound is utilized as an air-stable n-dopant for organic semiconductors, and its reactivity with various semiconductor molecules was investigated.

Synthesis of New Chemical Structures

Research by Uršič, Svete, & Stanovnik (2010) focused on creating new chemical structures through synthesis involving compounds similar to this compound, leading to the discovery of a new triazafulvalene system.

Corrosion Inhibition

A study by Hu et al. (2016) investigated benzothiazole derivatives, which are chemically related to the compound , for their corrosion inhibiting effects against steel in acidic environments. These findings have implications for industrial applications.

Anti-inflammatory Applications

Research by Prajapat & Talesara (2016) synthesized benzimidazole derivatives and screened them for anti-inflammatory activity, demonstrating the potential of such compounds in medical applications.

Optical Activity in Amino Acid Derivatives

The work of Hasan et al. (2000) involved the reduction of similar compounds to 5-aminobenzimidazoles, leading to the creation of optically active amino acid derivatives, indicating potential applications in stereochemistry and pharmaceuticals.

Synthesis of Novel Benzimidazole Derivatives

Mehranpour & Zahiri (2014) developed new benzimidazole derivatives through a synthesis process involving 2-substituted 1,3-bis(dimethylamino)-trimethinium salts, as reported in their study Mehranpour & Zahiri (2014). This research contributes to expanding the range of benzimidazole-based compounds for various applications.

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . More research is needed to identify the specific pathways this compound affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other compounds might affect the action of this compound.

Propiedades

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4/h5-6H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKLITHWMNPWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)

![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)

![6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2404701.png)

![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)